molecular formula C20H23FN6O2S B2915924 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide CAS No. 941897-17-2

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2915924
CAS No.: 941897-17-2
M. Wt: 430.5
InChI Key: IQRBADGVVGVGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with an ethylthio group at position 6, a morpholino group at position 4, and a 3-fluorobenzamide moiety linked via an ethylamino chain. The 3-fluorobenzamide moiety may improve target binding via dipole interactions and metabolic stability .

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-2-30-20-24-17(26-8-10-29-11-9-26)16-13-23-27(18(16)25-20)7-6-22-19(28)14-4-3-5-15(21)12-14/h3-5,12-13H,2,6-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRBADGVVGVGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process:

  • Starting with the preparation of the pyrazolo[3,4-d]pyrimidine core.

  • Introduction of the ethylthio group at the sixth position of the pyrazolopyrimidine ring.

  • Subsequent morpholine ring addition to the fourth position.

  • Coupling with 3-fluorobenzoyl chloride to achieve the final benzamide structure.

Industrial Production Methods: While detailed industrial methods are often proprietary, the scaling up of such syntheses typically involves optimization of reaction conditions, such as temperature control, solvent choice, and purification techniques like chromatography or recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidative transformations, particularly at the ethylthio group, converting it to sulfoxide or sulfone derivatives.

  • Reduction: The nitro or carbonyl functionalities could potentially be reduced using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The aromatic fluoride can be a site for nucleophilic aromatic substitution, where nucleophiles like amines or thiols can replace the fluoride under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: Base-catalyzed conditions using strong nucleophiles.

Major Products Formed: Depending on the reaction type, various derivatives can be formed:

  • Oxidized Products: Sulfoxides, sulfones.

  • Reduced Products: Corresponding amines or alcohols.

  • Substituted Products: Aryl-substituted compounds with diverse functional groups.

Scientific Research Applications

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide is a chemical compound with applications in chemistry, biology, medicine, and industry. It features a pyrazolopyrimidine core connected to morpholine and ethylthio groups, giving it varied reactive properties. The compound is used as an intermediate in organic synthesis for creating new compounds, and it is studied for its interactions with biological macromolecules. It also has potential as a therapeutic agent targeting specific pathways, though research is ongoing. In industry, it is used in formulating specialty chemicals and materials.

ApplicationDescription
Organic Synthesis Utilized as a building block in the synthesis of complex molecules. Its structure allows for modification and incorporation into various molecular frameworks.
Biological Studies Employed to investigate interactions with biological macromolecules such as proteins and enzymes. Its unique structure facilitates binding and modulation of biological pathways.
Medicinal Chemistry Explored as a potential therapeutic agent. Research focuses on its ability to target specific molecular pathways involved in disease. For example, N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide primarily inhibits kinases, modulating cellular processes and suggesting potential applications in cancer treatment.
Industrial Uses Integrated into the production of specialty chemicals and materials. Its properties contribute to the development of advanced products with specific functionalities.

Mechanism of Action

Mechanism: This compound's mechanism of action is heavily dependent on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their function.

Molecular Targets and Pathways:

  • Could target kinase pathways or other enzymatic functions due to its heterocyclic structure.

  • Might interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure Modifications

Pyrazolo[3,4-d]pyrimidine vs. Thieno[3,2-d]Pyrimidine (): Replacing the pyrazolo-pyrimidine core with a thieno-pyrimidine (e.g., 2-chloro-4-morpholinothieno[3,2-d]pyrimidine) introduces sulfur into the aromatic system, altering electronic properties. Thieno-pyrimidines exhibit stronger π-π stacking but reduced solubility compared to pyrazolo-pyrimidines .

Pyrazolo[3,4-d]Pyrimidine vs. However, triazines offer modular substitution for tuning pharmacokinetics .

Substituent Variations

Ethylthio vs. Methylthio ():
  • N-(2-(6-(Methylthio)-4-Morpholino-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-4-Methoxybenzamide (CAS 941985-95-1): Molecular weight: 428.5 g/mol. The methylthio group decreases lipophilicity (logP ~2.1) compared to ethylthio (estimated logP ~2.8). Methoxybenzamide enhances electron density but may reduce metabolic stability versus fluorine .
Morpholino vs. Piperidine ():
  • N-(2-(6-(Methylthio)-4-(Piperidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-3-Nitrobenzamide: Piperidine increases basicity (pKa ~10.5) versus morpholino (pKa ~7.4), affecting solubility and membrane permeability.
3-Fluorobenzamide vs. Benzo[d][1,3]Dioxole ():
  • N-(2-(6-(Methylthio)-4-Morpholino-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Benzo[d][1,3]Dioxole-5-Carboxamide (CAS 941896-95-3): Molecular weight: 442.5 g/mol. The dioxole ring enhances metabolic stability via steric protection but reduces aqueous solubility (logP ~3.2) compared to 3-fluorobenzamide (logP ~2.5) .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Core Structure R₁ (Position 6) R₂ (Position 4) Benzamide Substituent Molecular Weight (g/mol) logP*
Target Compound Pyrazolo-pyrimidine Ethylthio Morpholino 3-Fluoro ~440 ~2.8
CAS 941985-95-1 () Pyrazolo-pyrimidine Methylthio Morpholino 4-Methoxy 428.5 ~2.1
CAS 941896-95-3 () Pyrazolo-pyrimidine Methylthio Morpholino Benzo[d][1,3]dioxole 442.5 ~3.2
Compound Pyrazolo-pyrimidine - - Chromen-2-yl 589.1 ~4.0

*Estimated using substituent contribution models.

Table 2: Pharmacokinetic Comparison

Compound Solubility (µg/mL) Metabolic Stability (t₁/₂, h) Plasma Protein Binding (%)
Target Compound 15–20 4.5 88
CAS 941985-95-1 () 35–40 3.2 82
Compound <5 6.8 92

Biological Activity

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide is a synthetic compound belonging to the class of pyrazolopyrimidines. Its complex molecular structure includes a pyrazolo[3,4-d]pyrimidine core, which is substituted with an ethylthio group, a morpholino group, and a fluorobenzamide moiety. This structural diversity contributes to its potential biological activities, particularly in oncology.

The biological activity of this compound primarily revolves around its role as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's unique structure allows it to interact selectively with specific molecular targets, influencing various signaling pathways involved in cell proliferation and survival.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. These effects are often mediated through the induction of apoptosis and modulation of critical proteins involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CDK2 InhibitionInhibits cyclin-dependent kinase 2, affecting cell cycle progression.
AntiproliferativeInduces apoptosis in cancer cells, potentially through caspase activation.
Interaction with TargetsBinds to enzymes and receptors influencing biological pathways.

Study on Anticancer Properties

In a study focusing on the anticancer properties of pyrazolopyrimidine derivatives, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at micromolar concentrations.

Mechanistic Insights

Further mechanistic studies revealed that the compound activates caspase pathways , leading to programmed cell death in tumor cells. This activation is critical for its therapeutic potential in treating malignancies resistant to conventional therapies.

Table 2: Case Study Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis via caspase activation
A549 (Lung)3.8Cell cycle arrest and apoptosis
HeLa (Cervical)4.5Inhibition of CDK2

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic strategy should prioritize regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core, given its sensitivity to reaction conditions. Key steps include:

  • Core synthesis : Use hydrazine derivatives (e.g., anhydrous hydrazine) to cyclize fluoropyridine precursors, as demonstrated in pyrazolo[3,4-d]pyrimidine synthesis protocols .
  • Ethylthio group introduction : Optimize nucleophilic substitution at position 6 using ethyl mercaptan under controlled pH to avoid overalkylation .
  • Morpholine coupling : Employ Boc-protected morpholine followed by deprotection to ensure amine reactivity without side reactions .
  • Fluorobenzamide attachment : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the ethylenediamine linker and 3-fluorobenzoic acid, monitoring reaction progress via LC-MS .

Q. How can researchers confirm the structural integrity of this compound?

Combine multidimensional spectroscopy :

  • 1H/13C NMR : Identify characteristic signals (e.g., morpholine protons at δ 3.6–3.8 ppm, fluorobenzamide aromatic protons at δ 7.2–7.8 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
  • IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor bioavailability. Mitigation approaches include:

  • Metabolite profiling : Use liver microsome assays to identify labile groups (e.g., ethylthio or morpholine moieties) prone to oxidation .
  • Prodrug design : Modify the ethylenediamine linker with enzymatically cleavable groups (e.g., esterase-sensitive motifs) to enhance systemic exposure .
  • Pharmacokinetic modeling : Correlate in vitro IC50 values with plasma concentration-time curves to adjust dosing regimens .

Q. How does the ethylthio group at position 6 influence target binding and selectivity?

Structure-activity relationship (SAR) studies suggest:

  • The ethylthio group enhances hydrophobic interactions with kinase ATP-binding pockets, improving inhibitory potency against PI3Kδ (ΔIC50 = 12 nM vs. 45 nM for unsubstituted analogs) .
  • However, bulkier substituents (e.g., propylthio) reduce selectivity due to steric clashes with conserved glycine residues .
  • Validate via mutagenesis assays : Replace key binding-site residues (e.g., Gly853 in PI3Kδ) to assess steric tolerance .

Q. What analytical methods are recommended for assessing purity in complex reaction mixtures?

Use orthogonal separation techniques:

  • Reverse-phase HPLC : C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts (e.g., hydrolyzed morpholine intermediates) .
  • Chiral chromatography : If stereocenters are present (e.g., ethylenediamine linker), employ amylose-based columns to detect enantiomeric impurities .
  • 2D-LC-MS/MS : Combine ion mobility spectrometry for high-resolution separation of isobaric impurities .

Methodological Challenges

Q. How to optimize reaction yields for the fluorobenzamide coupling step?

Common pitfalls include low nucleophilicity of the ethylenediamine linker. Solutions:

  • Pre-activation : Convert 3-fluorobenzoic acid to its NHS ester for improved electrophilicity .
  • Solvent optimization : Use DMF as a polar aprotic solvent to stabilize the transition state, achieving >80% yield at 25°C .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining 85% yield .

Q. What in silico tools predict the compound’s interaction with off-target kinases?

Combine docking simulations (AutoDock Vina) and MD simulations (GROMACS):

  • Screen against KinomeScan panels to identify high-risk off-targets (e.g., JAK2, EGFR) .
  • Use MM-PBSA calculations to quantify binding free energy differences between targets and off-targets .

Data Interpretation

Q. How to address conflicting cytotoxicity data in different cell lines?

Conduct cell-type-specific pathway analysis :

  • Phosphoproteomics : Compare PI3K/Akt/mTOR phosphorylation levels in sensitive vs. resistant lines (e.g., HeLa vs. HEK293) .
  • ABC transporter assays : Test efflux pump activity (e.g., P-gp) to identify pharmacokinetic resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.